(2S)-2-amino-N-[(furan-2-yl)methyl]-4-methylpentanamide hydrochloride
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Overview
Description
(2S)-2-amino-N-[(furan-2-yl)methyl]-4-methylpentanamide hydrochloride is a synthetic organic compound that features a furan ring, an amino group, and a hydrochloride salt
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-N-[(furan-2-yl)methyl]-4-methylpentanamide hydrochloride typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized using methods such as the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds in the presence of an acid catalyst.
Amidation: The final step involves the formation of the amide bond. This can be done by reacting the amine with an acyl chloride or anhydride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-amino-N-[(furan-2-yl)methyl]-4-methylpentanamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation: Furanones or hydroxylated furans.
Reduction: Corresponding amines.
Substitution: Various substituted amides or amines.
Scientific Research Applications
(2S)-2-amino-N-[(furan-2-yl)methyl]-4-methylpentanamide hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use as a probe in biochemical assays due to its unique structure.
Medicine: Investigated for its potential therapeutic properties, such as enzyme inhibition or receptor modulation.
Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of (2S)-2-amino-N-[(furan-2-yl)methyl]-4-methylpentanamide hydrochloride involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to a biological response. The exact pathways and targets would depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-amino-N-[(furan-2-yl)methyl]-4-methylpentanamide: The non-hydrochloride form of the compound.
Furan-2-ylmethanamine: A simpler structure with a furan ring and an amino group.
4-methylpentanamide: Lacks the furan ring but shares the amide structure.
Uniqueness
(2S)-2-amino-N-[(furan-2-yl)methyl]-4-methylpentanamide hydrochloride is unique due to the combination of its furan ring, amino group, and amide bond, which confer specific chemical and biological properties not found in simpler analogs.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C11H19ClN2O2 |
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Molecular Weight |
246.73 g/mol |
IUPAC Name |
(2S)-2-amino-N-(furan-2-ylmethyl)-4-methylpentanamide;hydrochloride |
InChI |
InChI=1S/C11H18N2O2.ClH/c1-8(2)6-10(12)11(14)13-7-9-4-3-5-15-9;/h3-5,8,10H,6-7,12H2,1-2H3,(H,13,14);1H/t10-;/m0./s1 |
InChI Key |
RWAAYAIWPLVVNX-PPHPATTJSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)NCC1=CC=CO1)N.Cl |
Canonical SMILES |
CC(C)CC(C(=O)NCC1=CC=CO1)N.Cl |
Origin of Product |
United States |
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